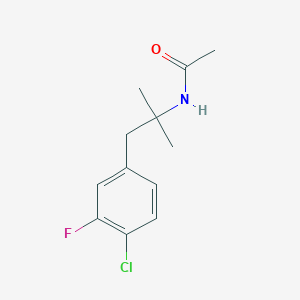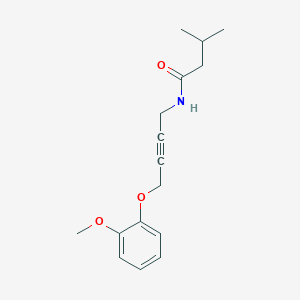![molecular formula C8H11N3OS B2680129 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1876559-78-2](/img/structure/B2680129.png)
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, commonly known as MTDP, is a bicyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MTDP has a unique chemical structure that makes it a promising candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Muscarinic Activities
A study on 1,2,4-thiadiazoles, closely related to the chemical structure of interest, reports the synthesis of compounds with variations at C5, showing significant muscarinic activities. These compounds, including quinuclidine and 1-azabicyclo[2.2.1]heptane derivatives, were evaluated for their receptor-binding affinity and efficacy as muscarinic ligands, indicating optimal agonist affinity for 3'-methyl compounds. This research underscores the therapeutic potential of these derivatives in treating conditions influenced by muscarinic receptors, such as neurological disorders (Macleod et al., 1990).
Antimicrobial and Antifungal Activities
Research involving the synthesis of surfactants from various heterocyclic scaffolds incorporating the 1,3,4-thiadiazole moiety revealed high antibacterial and moderate antifungal activities. This study highlights the application of these compounds in various industries due to their surface-active properties, low toxicity, and good biodegradability, emphasizing the significance of such heterocyclic compounds in the development of new antimicrobial agents (Amine et al., 2012).
Biological Activities of Thiadiazole Derivatives
Thiadiazoles, including derivatives similar to the compound , exhibit a wide range of biological activities. A comprehensive review on thiadiazole compounds has shown them to possess anticancer, anti-inflammatory, anti-diabetic, antimicrobial, antifungal, antibacterial, antiviral, anti-tuberculosis, anticonvulsant, antidepressant, and antileishmanial effects. This underscores the versatility of thiadiazole derivatives in medicinal chemistry and their potential in drug discovery for various diseases (Hemanth et al., 2022).
β-Lactamase Inhibitor Activity
CP-45,899, a compound structurally related to the targeted chemical, has been identified as an irreversible inhibitor of several bacterial penicillinases and cephalosporinases. It extends the antibacterial spectrum of β-lactams, providing a significant advantage in combating resistant bacterial strains, especially those resistant due to β-lactamase production. This research contributes to the understanding of β-lactamase inhibitors' role in enhancing the efficacy of β-lactam antibiotics against resistant infections (English et al., 1978).
Mécanisme D'action
Target of Action
The primary targets of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22It is suggested that the compound may form a hydrogen bond with the active centers of cell constituents , potentially interfering with normal cell processes.
Biochemical Pathways
The biochemical pathways affected by 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22Compounds with a similar 1,3,4-thiadiazole structure have been reported to disrupt processes related to dna replication . This suggests that the compound may affect DNA replication pathways, leading to downstream effects such as inhibition of cell replication.
Result of Action
The molecular and cellular effects of the action of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit antimicrobial activity , suggesting that the compound may inhibit the growth of microbial cells.
Propriétés
IUPAC Name |
5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-5-9-8(13-10-5)11-3-7-2-6(11)4-12-7/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRGGVYCHZZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
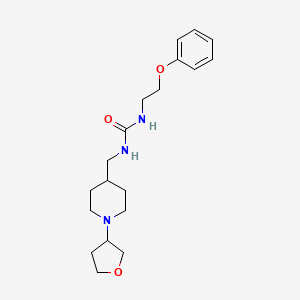
![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2680047.png)
![2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2680048.png)
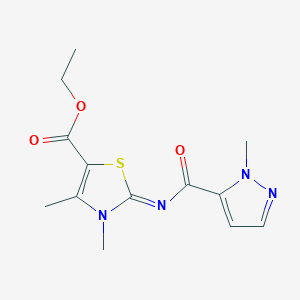
![(4-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2680052.png)
![N-(2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide](/img/structure/B2680053.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2680056.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2680057.png)
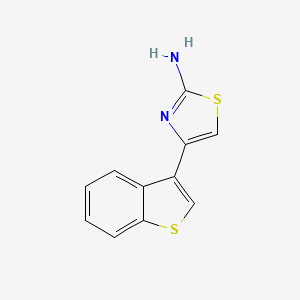
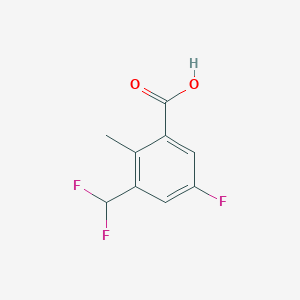
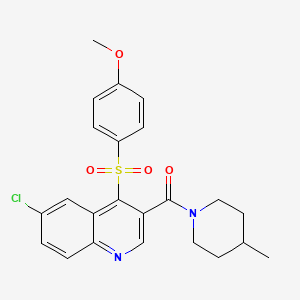
![Methyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2680061.png)
